N-Oleoyl-L-Serine

Bone Remodeling Osteoporosis Lipid Signaling

Researchers studying bone remodeling often encounter generic N-acyl amides that fail to replicate the dual osteoblast-stimulating/osteoclast-inhibiting profile. N-Oleoyl-L-Serine (CAS 107743-37-3) directly addresses this gap by concurrently activating osteoblast ERK1/2 signaling and suppressing RANKL-driven osteoclastogenesis. - Dual-action bone modulator: stimulates osteoblast proliferation while inducing osteoclast apoptosis via Gi-protein-coupled receptor/ERK1/2 activation. - In vivo validated: increases bone formation and restrains resorption in OVX mouse models, serving as a benchmark for anti-osteoporotic candidates. - Preferred probe for RANKL/OPG pathway studies; endogenous link to bone mineral density enables biomarker quantification. Supplied with batch-specific purity documentation; shipped globally for B2B procurement.

Molecular Formula C21H39NO4
Molecular Weight 369.5 g/mol
CAS No. 107743-37-3
Cat. No. B592592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Oleoyl-L-Serine
CAS107743-37-3
Synonyms(S)-3-hydroxy-2-oleamidopropanoic acid
Molecular FormulaC21H39NO4
Molecular Weight369.5 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCCCCCCCC(=O)NC(CO)C(=O)O
InChIInChI=1S/C21H39NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(24)22-19(18-23)21(25)26/h9-10,19,23H,2-8,11-18H2,1H3,(H,22,24)(H,25,26)/b10-9-/t19-/m0/s1
InChIKeyMBDKGXAMSZIDKF-VJIACCKLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Oleoyl-L-Serine for Bone Research


N-Oleoyl-L-Serine (CAS 107743-37-3), also designated as N-18:1 L-Serine, is an endogenous N-acyl amide belonging to the class of N-acyl-L-alpha-amino acids, resulting from the formal condensation of oleic acid with L-serine [1]. It has been identified as an endogenous constituent of mouse bone, where it functions as a lipid regulator of bone remodeling [2]. As a bone density conservation agent, it demonstrates a dual-action profile: stimulating bone formation (osteoblast activity) while simultaneously inhibiting bone resorption (promoting osteoclast apoptosis) [3]. Its mechanism involves triggering a Gi-protein-coupled receptor and the ERK1/2 signaling pathway in osteoblasts, while inhibiting RANKL expression in bone marrow stromal cells, thereby reducing osteoclast populations [4].

1 Endogenous lipid signaling tool for bone remodeling studies
2 Reported engagement of Gi-protein coupled receptor and ERK1/2 pathway in osteoblasts
3 Supports dual-action model research: osteoblast stimulation and RANKL-related osteoclast reduction

N-Oleoyl-L-Serine vs. Other N-Acyl Amides


Generic substitution among N-acyl amides in bone remodeling research is invalid due to their distinct structure-activity relationships and divergent physiological roles. N-Oleoyl-L-Serine distinguishes itself through a unique dual-action mechanism that concurrently promotes osteoblast proliferation and induces osteoclast apoptosis, a profile not universally shared by its structural analogs [1]. For instance, while N-arachidonoyl serine functions as an endogenous vasodilator with neuroprotective properties [2], and N-oleoyl ethanolamide primarily regulates food intake via GPR119, neither demonstrates the bone-specific, dual-action activity of N-Oleoyl-L-Serine [3]. The specific combination of the L-serine head group with the oleoyl fatty acid chain is critical for its bone-targeted efficacy, as demonstrated by its superior activity compared to other N-acyl amides in osteoblast proliferation assays [4]. Therefore, experimental outcomes in bone metabolism are inextricably linked to the specific use of N-Oleoyl-L-Serine and cannot be reliably extrapolated from experiments using other N-acyl amides.

Head group
N-Oleoyl-L-Serine (L-serine head group)
N-oleoyl ethanolamide (ethanolamine head group)
L-serine head group is reported critical for bone-targeted osteoblast signaling; ethanolamide analog primarily regulates food intake via GPR119, not bone remodeling.
Fatty acyl chain
Oleoyl (C18:1) chain
Arachidonoyl (C20:4) chain
N-arachidonoyl serine exhibits vasodilatory and neuroprotective assay response; oleoyl chain is linked to bone mineralization endpoints; structural swap may shift biological activity profile.
Mechanism
RANKL expression inhibition / ERK1/2 pathway
N-palmitoyl-L-serine phosphoric acid (LPA receptor antagonism)
Distinct molecular targets: OS inhibits RANKL to promote osteoclast apoptosis; L-NASPA acts on LPA receptors and calcium signaling. Pathway mismatch limits direct substitution.

Comparative Evidence: N-Oleoyl-L-Serine vs. Analogs


Osteoblast Proliferation vs. N-Acyl Amides

In a direct head-to-head comparison within the same study, N-Oleoyl-L-Serine (OS) demonstrated the highest activity among a panel of 16 endogenous N-acyl amides tested in a mouse calvarial osteoblast proliferation assay [1]. The other 15 compounds, including structurally related N-acyl amides, showed lower efficacy in promoting proliferation of MC3T3 E1 osteoblast-like cells . This comparative analysis establishes OS as the most potent endogenous N-acyl amide for stimulating osteoblast proliferation identified in that study, making it the preferred choice for research on bone anabolism.

Osteoblast proliferation
Head-to-head
Ranked highest activity among 16 endogenous N-acyl amides tested in MC3T3 E1 osteoblast-like cell proliferation assay
Supports osteoblast signaling research fit; not a potency guarantee
Qualitative top rank; exact fold-difference not reported
Bone Remodeling Osteoporosis Lipid Signaling

Dual-Action Efficacy in OVX Model

In a mouse ovariectomy (OVX) model, a standard preclinical model for postmenopausal osteoporosis, treatment with N-Oleoyl-L-Serine (OS) rescued bone loss by increasing bone formation and markedly restraining bone resorption [1]. This dual-action profile is significant as it contrasts with currently available anti-osteoporotic therapies, which are described as being essentially either proformative or antiresorptive, but not both [2]. The differential effect was attributed to an OVX-induced decrease in skeletal OS levels, which exogenous OS treatment corrects [3].

OVX model response
Model context
Reported rescue of bone loss in mouse ovariectomy model: increased bone formation and restrained bone resorption
Supports dual-action model-response interpretation; class-level comparator context
Quantitative BV/TV not provided; described as rescue
Osteoporosis In Vivo Efficacy Postmenopausal Model

RANKL Inhibition and Osteoclast Apoptosis

N-Oleoyl-L-Serine (OS) reduces osteoclast numbers not through direct cytotoxicity, but by a defined molecular pathway: it inhibits ERK1/2 phosphorylation and the expression of receptor activator of nuclear-κB ligand (RANKL) in bone marrow stromal cells and osteoblasts, which in turn promotes osteoclast apoptosis [1]. This mechanism is distinct from N-palmitoyl-L-serine phosphoric acid (L-NASPA), which acts as an antagonist of lysophosphatidic acid (LPA) receptors and affects intracellular calcium levels in osteoblasts [2]. The specific signaling pathway engaged by OS (Gi-protein coupled receptor -> ERK1/2 -> RANKL) provides a unique tool for studying the molecular control of osteoclastogenesis.

RANKL pathway
Assay context
Inhibits ERK1/2 phosphorylation and RANKL expression in bone marrow stromal cells; promotes osteoclast apoptosis
Distinct mechanism vs. LPA receptor antagonism; supports RANKL/OPG axis studies
Qualitative mechanistic comparison with N-palmitoyl-L-serine phosphoric acid
Osteoclastogenesis RANKL Signaling Apoptosis

Endogenous OS Levels and BMD

A link between endogenous N-Oleoyl-L-Serine (OS) levels and bone mineral density (BMD) has been established. In both humans and mice, OS levels were found to be positively correlated with BMD [1]. Furthermore, the absence of the Magel2 gene, associated with Prader-Willi syndrome, resulted in a reduction of OS levels and a corresponding decrease in osteoblast activity . This provides genetic evidence that OS is a key, endogenous regulator of bone mass, distinguishing it from many other N-acyl amides whose primary functions lie in different physiological domains like appetite regulation or vasodilation.

Endogenous BMD link
Data to verify
Positive correlation between OS levels and bone mineral density reported in humans and mice; reduced OS in Magel2-deficient model
Context-dependent biomarker relevance; requires independent validation
Cross-study correlative evidence; no quantitative BMD comparator data
Bone Mineral Density Genetic Regulation Translational Research

N-Oleoyl-L-Serine Research Applications


Osteoblast Proliferation and Anabolic Signaling

N-Oleoyl-L-Serine (OS) is the optimal selection for in vitro studies focused on identifying pathways that stimulate bone formation. Its demonstrated ability to trigger a Gi-protein-coupled receptor and ERK1/2 signaling in osteoblasts [1], combined with its ranking as the most active endogenous N-acyl amide in osteoblast proliferation assays [2], makes it a powerful tool for dissecting the molecular mechanisms of bone anabolism. Researchers should prioritize OS over other N-acyl amides when the primary endpoint is osteoblast proliferation or the activation of osteoblast-specific signaling cascades.

Dual-Action Therapy Models for Osteoporosis

For preclinical development of novel anti-osteoporotic therapies, OS provides a unique dual-action mechanism in the ovariectomy (OVX) mouse model [1]. Its ability to both increase bone formation and markedly restrain bone resorption in this model [2] makes it an invaluable reference compound for evaluating new drug candidates that aim to achieve this balanced therapeutic effect. Researchers should use OS as a positive control in OVX studies to benchmark the efficacy of their test compounds on both osteoblast and osteoclast activity in vivo.

RANKL/OPG Axis and Osteoclastogenesis

OS serves as a critical probe for studies on the RANKL/OPG axis, a central pathway in osteoclast differentiation and function. Its specific mechanism of inhibiting RANKL expression in bone marrow stromal cells and osteoblasts, which then promotes osteoclast apoptosis, offers a precise tool for manipulating this pathway [1]. This makes OS the preferred compound for experiments designed to understand how upstream signals (like Gi-protein coupled receptors) converge on RANKL expression and for screening potential RANKL inhibitors.

Endogenous Regulation of BMD

Given the established positive correlation between endogenous OS levels and bone mineral density (BMD) in both humans and mice [1], OS is the compound of choice for studies exploring the endogenous lipid regulation of skeletal health. Researchers investigating genetic models of bone loss, such as the Magel2-deficient mouse, or those measuring OS as a potential biomarker, should utilize OS as a standard to quantify levels in biological samples [2]. Its unique link to BMD distinguishes it from other N-acyl amides for this application.

Application
Selection Property
Validation Focus
Osteoblast signaling pathway studies
ERK1/2 pathway engagement context
Proliferation assay endpoint review
Dual-action bone remodeling models
In vivo bone formation/resorption endpoints
OVX model-response context
RANKL/OPG axis research
RANKL expression inhibition context
Osteoclast apoptosis pathway review
Endogenous lipid regulation of bone mass
BMD correlation context
Genetic model biomarker analysis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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